molecular formula C18H19Cl2NO4 B4892752 ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4892752
M. Wt: 384.2 g/mol
InChI Key: CBLSAGFNUPPCPL-ZROIWOOFSA-N
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Description

Ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the pyrrole derivative and 2,4-dichlorobenzaldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrrole derivatives.

Scientific Research Applications

Ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (4Z)-4-(benzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but lacks the dichloro substitution.

    Ethyl (4Z)-4-(2,4-dichlorobenzylidene)-1-(ethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with different substituents on the nitrogen atom.

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl (4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-4-25-18(23)16-11(2)21(7-8-24-3)17(22)14(16)9-12-5-6-13(19)10-15(12)20/h5-6,9-10H,4,7-8H2,1-3H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLSAGFNUPPCPL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C=C(C=C2)Cl)Cl)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C=C(C=C2)Cl)Cl)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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